molecular formula C20H19F3N6O3 B2480934 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286699-48-6

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2480934
CAS No.: 1286699-48-6
M. Wt: 448.406
InChI Key: PPJRJBREUBPSTN-UHFFFAOYSA-N
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Description

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O3 and its molecular weight is 448.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing a range of derivatives starting from morpholine-containing molecules. For example, novel derivatives of pyrimidine-triazole have been synthesized for their antimicrobial activities, indicating the potential for creating new therapeutic agents (J.J. Majithiya & B. Bheshdadia, 2022). Additionally, synthesis techniques have been explored for creating pyrido[3,4-d]pyrimidines by condensation, showcasing the compound's utility in generating new chemical structures with potential pharmacological uses (A. Kuznetsov et al., 2007).

Biological Activities and Applications

The biological activities of synthesized compounds involving morpholine and pyrimidine structures have been extensively studied. For instance, 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were evaluated for their antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (V. Kanagarajan et al., 2010). Another study focused on the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, further emphasizing the compound's versatility in generating bioactive molecules (A. Kuznetsov et al., 2007).

Structural Analysis and Characterization

Crystal structure analysis of derivatives provides insights into the molecular configurations and potential interactions with biological targets. Studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and similar compounds have contributed to understanding the structural basis of their biological activities (S. Subasri et al., 2017).

Properties

IUPAC Name

2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRJBREUBPSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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